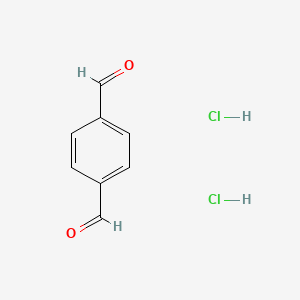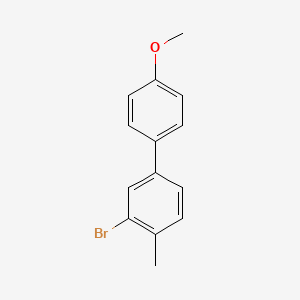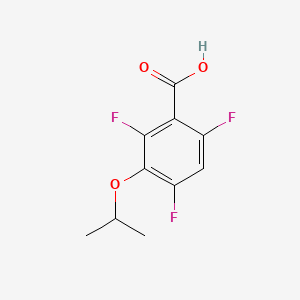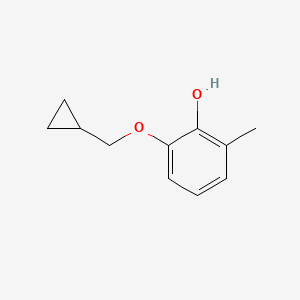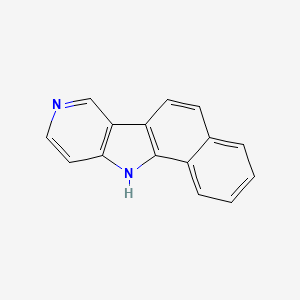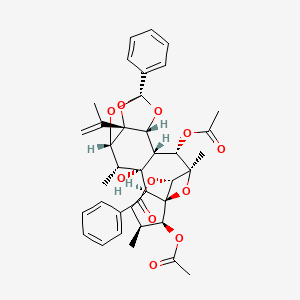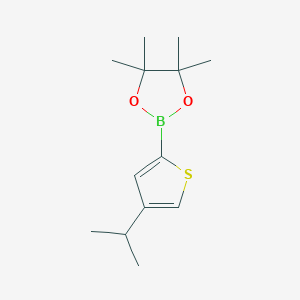
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-throughput screening and process optimization techniques helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are essential intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Medicinal Chemistry: In the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Materials Science: In the development of organic electronic materials, such as OLEDs and conductive polymers.
Biological Studies: As a probe in biochemical assays and molecular imaging.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets include various organic halides, which react with the boron reagent to form biaryl products.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Methoxyphenylboronic Acid
- 2-Thienylboronic Acid
Uniqueness
2-(4-Isopropylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. The presence of the isopropylthiophene moiety provides additional steric and electronic properties, making it a versatile reagent in various synthetic applications.
Properties
Molecular Formula |
C13H21BO2S |
|---|---|
Molecular Weight |
252.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propan-2-ylthiophen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO2S/c1-9(2)10-7-11(17-8-10)14-15-12(3,4)13(5,6)16-14/h7-9H,1-6H3 |
InChI Key |
PNFFNFBYIHGTHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


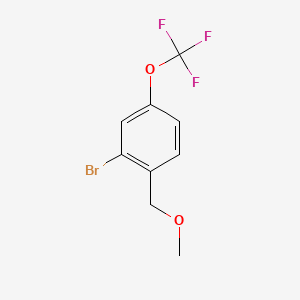
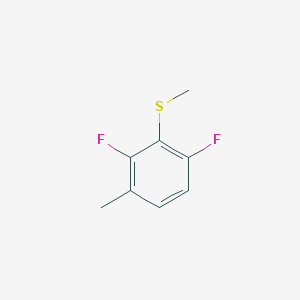
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
